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Abstract
This technical guide provides a comprehensive overview of the fundamental characteristics,

synthesis, analysis, and applications of trans-3-(2-Furyl)acrolein (CAS No: 39511-08-5). Also

known as 2-Furanacrolein, this α,β-unsaturated aldehyde is a pivotal building block in organic

synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to

medicinal chemistry and materials science. This document is intended for researchers,

chemists, and drug development professionals, offering in-depth technical data, field-proven

protocols, and critical safety information to facilitate its effective and safe utilization in a

laboratory setting.

Introduction and Scope
trans-3-(2-Furyl)acrolein is a crystalline organic compound featuring a furan ring conjugated

with a propenal moiety. This specific arrangement of functional groups—a heterocyclic aromatic

ring, a carbon-carbon double bond, and an aldehyde—imparts a unique electronic profile and

versatile reactivity. Its structure makes it an excellent Michael acceptor and a valuable

precursor for a wide array of chemical transformations, including cycloadditions and

multicomponent reactions.[1][2] In the context of drug discovery, the furan nucleus is a well-

established pharmacophore present in numerous therapeutic agents. The ability of trans-3-(2-

Furyl)acrolein to serve as a scaffold for introducing this and other functionalities makes it a

compound of significant interest. This guide consolidates its core properties, synthesis

protocols, spectroscopic signature, reactivity profile, and analytical methodologies into a single,

authoritative resource.
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Physicochemical and Safety Characteristics
A thorough understanding of a compound's physical properties and safety profile is a

prerequisite for its use in any research or development setting. trans-3-(2-Furyl)acrolein is a

combustible, corrosive solid that requires careful handling.[3][4]

Core Physicochemical Data
The fundamental properties of trans-3-(2-Furyl)acrolein are summarized in the table below,

compiled from verified supplier and database information.[1][3][5][6][7]

Property Value Source(s)

CAS Number 39511-08-5 [3][4][5]

Molecular Formula C₇H₆O₂ [3][5]

Molecular Weight 122.12 g/mol [3][4][6]

Synonyms
2-Furanacrolein, (E)-3-(Furan-

2-yl)prop-2-enal
[1][3][7]

Appearance
Pale brown to light brown

solid/powder
[1][8]

Melting Point 48-55 °C (lit.) [1][3]

Boiling Point 143 °C @ 37 mmHg (lit.) [1][3][6]

Flash Point 99 °C (210.2 °F) - closed cup [3][4]

Solubility

Insoluble in water; Soluble in

alcohol. Sparingly soluble in

Chloroform, slightly in Ethyl

Acetate and Methanol.

[1][7][8]

Storage 2-8°C, protect from light. [1][3][6]

Safety and Handling Profile
GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1.[3]

[4]
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Signal Word:Danger[3][4]

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][4]

GHS Pictogram: GHS05 (Corrosion)[3][4]

Handling and Personal Protective Equipment (PPE): Due to its corrosive nature, handling

should only occur in a well-ventilated area, preferably within a chemical fume hood. Standard

laboratory PPE is insufficient; the following must be worn:

Eye Protection: Chemical safety goggles and a face shield.[3]

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin

contact.

Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate

filter is necessary.[3]

Storage: Store in a designated corrosives area in a tightly sealed container. The recommended

storage temperature is refrigerated (2-8°C), and the material should be protected from light, as

it is noted to be light-sensitive.[1][3]

Synthesis Pathway: Claisen-Schmidt Condensation
The most direct and industrially scalable method for preparing trans-3-(2-Furyl)acrolein is the

Claisen-Schmidt condensation. This reaction is a robust variant of the aldol condensation,

specifically involving an enolizable aldehyde or ketone and an aromatic carbonyl compound

that lacks α-hydrogens.[9][10] In this case, acetaldehyde provides the enolizable component,

while furfural (furan-2-carbaldehyde) serves as the non-enolizable aromatic aldehyde.

The reaction is typically catalyzed by a base (e.g., sodium hydroxide), which deprotonates the

α-carbon of acetaldehyde to form a resonance-stabilized enolate. This nucleophilic enolate

then attacks the electrophilic carbonyl carbon of furfural. The resulting aldol addition product

readily undergoes dehydration (elimination of water) under the reaction conditions to yield the

thermodynamically stable, conjugated trans-alkene.[11][12]
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Caption: Claisen-Schmidt condensation pathway for the synthesis of trans-3-(2-Furyl)acrolein.
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Spectroscopic and Structural Characterization
Authenticating the structure and purity of trans-3-(2-Furyl)acrolein relies on a combination of

spectroscopic techniques. The conjugated system of the furan ring, double bond, and carbonyl

group gives rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of an α,β-unsaturated aldehyde. Key

absorption bands are predicted as follows:

C=O Stretch (Aldehyde): Due to conjugation, this band is shifted to a lower wavenumber

compared to saturated aldehydes, typically appearing in the range of 1665-1685 cm⁻¹.[13]

C=C Stretch (Alkene): A strong absorption is expected around 1610-1640 cm⁻¹.

=C-H Bending (trans-Alkene): A characteristic strong band for the out-of-plane bend of the

trans-disubstituted alkene should appear near 960-980 cm⁻¹.

C-H Stretch (Aldehyde): Two moderate bands are typically observed near 2720 cm⁻¹ and

2820 cm⁻¹.[13]

Furan Ring Vibrations: Multiple bands corresponding to C=C and C-O stretching within the

furan ring will appear in the fingerprint region (~1400-1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the molecular structure and

stereochemistry. Spectroscopic data is available for this compound from sources such as

ChemicalBook.[3]

¹H NMR: The proton spectrum will show distinct signals for each of the six protons in unique

chemical environments.

Aldehyde Proton (-CHO): A doublet in the downfield region, typically δ 9.5-9.7 ppm,

coupled to the adjacent vinyl proton.
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Vinyl Protons (-CH=CH-): Two doublets of doublets in the δ 6.5-7.5 ppm region. The large

coupling constant between them (J ≈ 15-16 Hz) is definitive proof of the trans

stereochemistry.

Furan Protons: Three signals in the aromatic region (δ 6.5-7.8 ppm) corresponding to the

protons on the furan ring, with characteristic furan coupling patterns.

¹³C NMR: The carbon spectrum will display seven unique signals.

Carbonyl Carbon (C=O): The most downfield signal, typically δ 190-195 ppm.

Alkene and Furan Carbons: Signals for the two vinyl carbons and three furan carbons will

appear in the δ 110-155 ppm range.

UV-Visible Spectroscopy
The extended π-conjugated system in trans-3-(2-Furyl)acrolein results in strong absorption in

the ultraviolet region. This property is fundamental to its quantification via HPLC with a UV

detector. The principal absorption maximum (λ_max) is expected to be in the range of 300-340

nm, corresponding to a π → π* electronic transition.

Reactivity and Applications
Core Reactivity Profile
The chemical behavior of trans-3-(2-Furyl)acrolein is governed by its α,β-unsaturated aldehyde

functionality. This makes it a potent electrophile at two key positions: the carbonyl carbon and

the β-carbon.
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Caption: Core reactivity pathways of trans-3-(2-Furyl)acrolein.

Michael (1,4-Conjugate) Addition: As a classic Michael acceptor, the β-carbon is susceptible

to attack by soft nucleophiles like thiols, amines, and enolates. This reaction is central to its

use in synthesizing more complex molecules, including substituted tetrahydrofurans.[1][8] Its

structural similarity to acrolein suggests it can readily react with biological nucleophiles, such

as cysteine residues in proteins, a mechanism with implications for both its utility and

potential toxicity.[2]

Direct (1,2-) Addition: Hard nucleophiles, such as organolithium or Grignard reagents, tend to

attack the more polarized carbonyl carbon directly.

Cycloaddition Reactions: The electron-deficient alkene can act as a dienophile in Diels-Alder

reactions, providing a pathway to complex cyclic and bicyclic structures.

Applications in Synthesis and Drug Discovery
trans-3-(2-Furyl)acrolein is primarily utilized as a versatile intermediate in multi-step organic

synthesis.
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Heterocycle Synthesis: It is a key starting material for building diverse heterocyclic systems,

which are foundational scaffolds in medicinal chemistry.[2]

Fine Chemicals: Its reactivity is harnessed to produce specialty chemicals and complex

molecular probes.

Precursor to Pharmaceuticals: While not typically an active pharmaceutical ingredient itself, it

serves as a precursor to molecules that are. The synthesis of chalcone derivatives, a class of

compounds with known antiprotozoal activity, often employs similar Claisen-Schmidt

condensation strategies.[12]

Quality Control and Analytical Protocol
Ensuring the purity of trans-3-(2-Furyl)acrolein is critical for reproducible experimental

outcomes. The most common method for purity assessment and quantification is High-

Performance Liquid Chromatography (HPLC) with UV detection.

Standard HPLC-UV Protocol
The following is a representative, self-validating protocol for the analysis of trans-3-(2-

Furyl)acrolein. The principle mirrors standard methods for analyzing other furanic and carbonyl

compounds.

Objective: To determine the purity of a trans-3-(2-Furyl)acrolein sample.

Methodology:

Standard Preparation: a. Accurately weigh ~10 mg of a certified trans-3-(2-Furyl)acrolein

reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with

acetonitrile (ACN) to create a 100 µg/mL stock solution. c. Perform serial dilutions with ACN

to prepare a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation: a. Accurately weigh ~10 mg of the test sample into a 100 mL volumetric

flask. b. Dissolve and dilute to the mark with ACN. c. Filter the solution through a 0.45 µm

syringe filter into an HPLC vial.

Chromatographic Conditions:
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HPLC System: Standard HPLC with UV/Vis or Diode Array Detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Rationale: This

ratio provides good retention and peak shape for a moderately polar compound on a C18

column.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible

retention times.

Detection Wavelength: Monitor at the λ_max of the compound (~320 nm). Rationale:

Maximizes sensitivity and minimizes interference.

Injection Volume: 10 µL.

Analysis and Data Interpretation: a. Inject the standards to generate a linear calibration curve

(Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for

validation. b. Inject the sample solution. c. Calculate the concentration of the analyte in the

sample using the calibration curve. d. Purity is expressed as a percentage area of the main

peak relative to the total area of all peaks detected.

Sample & Standard Prep HPLC System

1. Weigh & Dissolve
in Acetonitrile

2. Filter Sample
(0.45 µm Syringe Filter)

Autosampler
(10 µL Injection)

C18 Column
(ACN/H₂O Mobile Phase)

UV Detector
(~320 nm)

Data Analysis
(Purity Calculation)

Click to download full resolution via product page

Caption: Standard workflow for purity analysis of trans-3-(2-Furyl)acrolein by HPLC-UV.

Conclusion
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trans-3-(2-Furyl)acrolein is a compound whose value lies in its versatile reactivity and its role as

a key synthetic intermediate. Its conjugated structure provides a handle for a multitude of

chemical transformations, making it an essential tool for chemists aiming to construct complex

molecules, particularly those containing the furan moiety for applications in drug discovery and

materials science. Adherence to the stringent safety protocols outlined in this guide is

imperative for its handling. The synthetic and analytical methods described herein provide a

robust framework for its reliable preparation and quality assessment, empowering researchers

to confidently integrate this valuable building block into their discovery workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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